molecular formula C9H3F6NS B1597922 2,4-Bis(trifluoromethyl)phenylisothiocyanate CAS No. 269736-40-5

2,4-Bis(trifluoromethyl)phenylisothiocyanate

Cat. No. B1597922
M. Wt: 271.18 g/mol
InChI Key: XLGDIBPVRZAYLD-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)phenylisothiocyanate is a compound with the molecular formula C9H3F6NS and a molecular weight of 271.18 g/mol . It is used in various applications.

Scientific Research Applications

Organic Synthesis Catalysis

2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that related compounds like 2,4-Bis(trifluoromethyl)phenylisothiocyanate could have similar catalytic applications. The ortho-substituent of boronic acid accelerates amidation, indicating potential for peptide synthesis (Wang, Lu, & Ishihara, 2018).

Materials Science

In materials science, derivatives of bis(trifluoromethyl)phenyl compounds are used to synthesize n-type semiconductors with potential applications in organic electronics. The study on mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups highlights this application, demonstrating their use in field-effect transistors and nonvolatile memory elements (Facchetti et al., 2004).

Analytical Chemistry

In analytical chemistry, 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate serves as a derivatization agent for biogenic amines, facilitating their determination by LC-tandem mass spectrometry and 19F NMR. This application underscores its utility in simplifying the purification step in analytical processes (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).

Catalysis and Polymer Chemistry

Zwitterionic salts derived from reactions involving isothiocyanates, including bis(trifluoromethyl)phenyl isothiocyanate derivatives, have shown effectiveness as organocatalysts for transesterification reactions, offering mild and efficient catalysis options for esterification and polymer synthesis processes (Ishihara, Niwa, & Kosugi, 2008).

Advanced Materials

Highly fluorinated polyimides synthesized from multifluorinated aromatic diamines exhibit outstanding thermal stability, mechanical properties, and dielectric constants, making them suitable for applications in electronics and coatings. These materials' solubility and optical transparency are enhanced by the incorporation of trifluoromethyl groups, demonstrating the broad utility of fluorinated compounds in material development (Tao et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, including gloves and eye protection, when handling the compound .

properties

IUPAC Name

1-isothiocyanato-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NS/c10-8(11,12)5-1-2-7(16-4-17)6(3-5)9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGDIBPVRZAYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373508
Record name 2,4-Bis(trifluoromethyl)phenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trifluoromethyl)phenylisothiocyanate

CAS RN

269736-40-5
Record name 2,4-Bis(trifluoromethyl)phenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 269736-40-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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